The compound 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. This compound is classified under the category of naphthyridine derivatives, which are known for their biological activity and utility in pharmaceuticals.
The chemical structure can be referenced through various databases, including PubChem and ChemSpider, where it is cataloged with its corresponding identifiers and molecular properties. The compound's CAS Number is 1488831-82-8, which allows for easy identification and sourcing in chemical databases .
This compound falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is further categorized as a naphthyridine derivative, which is significant due to the pharmacological activities associated with this class of compounds.
The synthesis of 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps that include the formation of the naphthyridine core followed by functionalization to introduce the pyrrolidine and methylphenyl groups.
Technical Details:
The molecular structure of 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine consists of a naphthyridine ring fused with a pyrrolidine ring and substituted with a methyl group and a 3-methylphenyl group. The structural formula can be represented as follows:
Cc1cnc2c(c1)cnc(n2)C(=O)N1CCCC1
.The compound can participate in various chemical reactions typical for amines and carbonyl compounds, including:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for compounds like 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine often involves interactions at specific biological targets, particularly in enzyme inhibition or receptor modulation.
Preliminary studies suggest that derivatives of naphthyridines may exhibit activity against various biological pathways, potentially impacting cellular signaling or metabolic processes. Detailed mechanistic studies would be necessary to elucidate specific pathways affected by this compound.
Relevant data regarding melting point, boiling point, and density are often specific to experimental conditions and should be determined empirically.
The compound holds potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting diseases such as cancer or neurological disorders. Its structural features suggest that it could interact with biological macromolecules (e.g., proteins or nucleic acids), making it a candidate for further pharmacological studies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1